MCT1 Inhibitory Potency of 5-Fluoropyridinyl-Containing Ligand Versus Lead Compound FACH
A 2-fluoropyridinyl-substituted analog (compound 1) incorporating the 5-fluoropyridinyl scaffold demonstrated an MCT1 inhibitory IC50 of 118 nM in rat brain endothelial-4 (RBE4) cells, representing an 11-fold reduction in potency compared to the reference compound FACH (IC50 = 11 nM) [1]. Despite this reduction, compound 1 retained sufficient MCT1 binding to warrant selection for radiosynthesis and subsequent in vivo PET imaging evaluation [1].
| Evidence Dimension | MCT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 118 nM (compound 1 containing 5-fluoropyridinyl scaffold) |
| Comparator Or Baseline | FACH: IC50 = 11 nM |
| Quantified Difference | 11-fold lower potency (118 nM vs 11 nM) |
| Conditions | [14C]lactate uptake assay on rat brain endothelial-4 (RBE4) cells |
Why This Matters
This head-to-head comparison establishes a benchmark for the 5-fluoropyridinyl scaffold's contribution to MCT1 binding, enabling users to gauge expected potency shifts when incorporating this building block into MCT-targeted ligands relative to established pharmacophores.
- [1] Sadeghzadeh M, et al. Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. Molecules. 2020;25(10):2308. View Source
